tert-butyl N-(4-sulfanylphenyl)carbamate
Overview
Description
Tert-butyl N-(4-sulfanylphenyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety, and a sulfanylphenyl group
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between tert-butyl isocyanate and 4-mercaptophenol under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and temperature control.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfonyl group.
Reduction: The carbamate group can undergo reduction to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of tert-butyl N-(4-sulfonylphenyl)carbamate.
Reduction: Formation of tert-butyl N-(4-aminophenyl)carbamate.
Substitution: Formation of various derivatives depending on the substituent.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving thiol groups. Medicine: Industry: Utilized in the production of materials and chemicals that require specific functional groups.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily involving the sulfanyl group and the carbamate moiety. The exact mechanism depends on the specific application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Phenyl Carbamate: Similar structure but lacks the tert-butyl group.
Sulfanylphenyl Carbamate: Similar but with different substituents on the phenyl ring.
Tert-Butyl Carbamate: Similar but without the sulfanyl group.
Uniqueness: Tert-butyl N-(4-sulfanylphenyl)carbamate is unique due to the combination of the tert-butyl group and the sulfanyl group, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl N-(4-sulfanylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h4-7,15H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZNFLXZNSOQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852448-31-8 | |
Record name | tert-butyl N-(4-sulfanylphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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